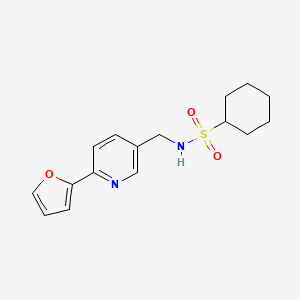
N-((6-(furan-2-yl)pyridin-3-yl)methyl)cyclohexanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-((6-(furan-2-yl)pyridin-3-yl)methyl)cyclohexanesulfonamide” is a complex organic molecule that contains several functional groups. It has a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to the pyridine ring is a furan ring, which is a five-membered ring with four carbon atoms and one oxygen atom. The compound also contains a cyclohexane ring, which is a six-membered ring composed entirely of carbon atoms, and a sulfonamide group, which consists of a sulfur atom double-bonded to an oxygen atom and single-bonded to two oxygen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (pyridine and furan) would contribute to the compound’s stability and could influence its reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The pyridine and furan rings might undergo electrophilic aromatic substitution or other reactions typical of aromatic compounds. The sulfonamide group could potentially participate in reactions such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, stability, and reactivity would be determined by the presence and arrangement of its functional groups .Applications De Recherche Scientifique
Organic Synthesis and Catalysis
Sulfonamides, such as N-((6-(furan-2-yl)pyridin-3-yl)methyl)cyclohexanesulfonamide, play a crucial role in organic synthesis and catalysis. They are used as terminators in cationic cyclisations, facilitating the efficient formation of polycyclic systems (Haskins & Knight, 2002). Additionally, sulfonamides act as versatile directing groups in oxidative cyclization processes, enabling the selective synthesis of fully substituted α-pyrones and furans (Wu et al., 2016).
Medicinal Chemistry and Drug Development
In medicinal chemistry, sulfonamides are investigated for their potential as pharmaceutical agents. For example, they have been examined as inhibitors for mild steel corrosion in acidic media, indicating their potential application in protecting pharmaceutical equipment from corrosion (Sappani & Karthikeyan, 2014).
Materials Science
Sulfonamides are explored for their properties in materials science, particularly in the synthesis and characterization of ionic liquids and solid electrolytes. For instance, N-methyl-N-alkylpyrrolidinium nonafluoro-1-butanesulfonate salts have been synthesized and characterized, highlighting their potential as ionic liquids and solid electrolytes with interesting thermophysical characteristics (Forsyth et al., 2006).
Green Chemistry
In the realm of green chemistry, sulfonamides are utilized in the development of environmentally friendly synthesis methods. A noteworthy application is in the clean and high yield synthesis of furylmethane derivatives over –SO3H functionalized ionic liquids, demonstrating an effective strategy for the production of important chemical intermediates with reduced environmental impact (Shinde & Rode, 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[[6-(furan-2-yl)pyridin-3-yl]methyl]cyclohexanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c19-22(20,14-5-2-1-3-6-14)18-12-13-8-9-15(17-11-13)16-7-4-10-21-16/h4,7-11,14,18H,1-3,5-6,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTSXXGOLYJCNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)NCC2=CN=C(C=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

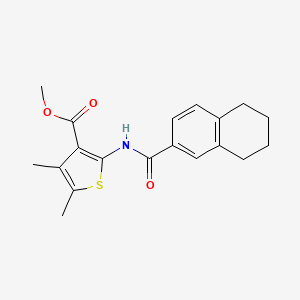
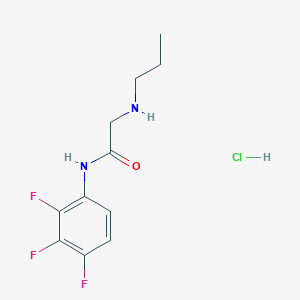
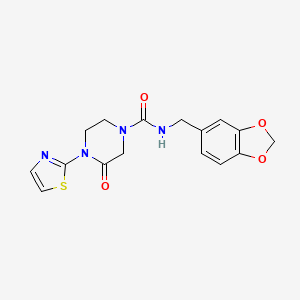


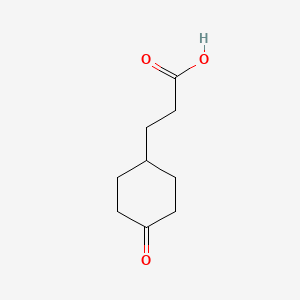
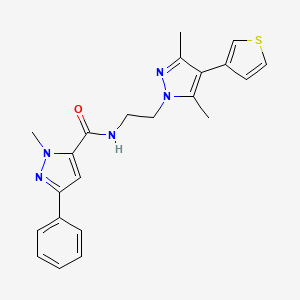
![4-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/structure/B2701473.png)

![2-(3-(trifluoromethyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2701475.png)
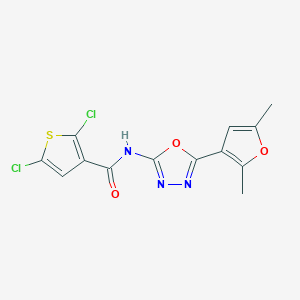
![6-Cyclopentyl-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2701481.png)

![N-(4-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2701483.png)